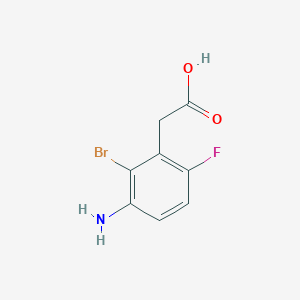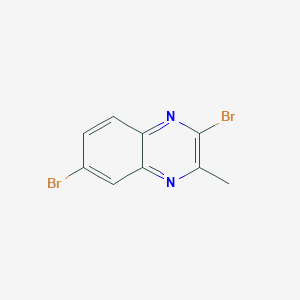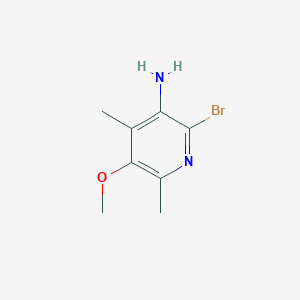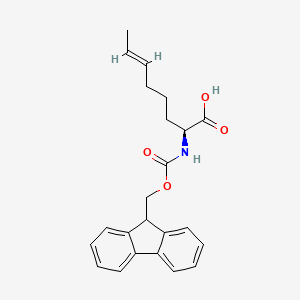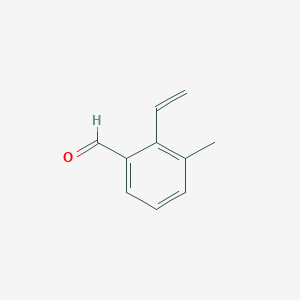
3-Methyl-2-vinylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O It is a derivative of benzaldehyde, featuring a methyl group and a vinyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-2-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with acetylene in the presence of a catalyst to introduce the vinyl group. Another method includes the use of a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as an intermediate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial methods are often proprietary and vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The vinyl group allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) for bromination, nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: 3-Methyl-2-vinylbenzoic acid.
Reduction: 3-Methyl-2-vinylbenzyl alcohol.
Substitution: 3-Methyl-2-bromo-2-vinylbenzaldehyde.
Aplicaciones Científicas De Investigación
3-Methyl-2-vinylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-vinylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The vinyl group allows for further chemical modifications, enabling the compound to participate in diverse biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbenzaldehyde: Lacks the vinyl group, resulting in different reactivity and applications.
2-Vinylbenzaldehyde: Similar structure but without the methyl group, leading to variations in chemical behavior.
Benzaldehyde: The simplest form, without any substituents, used as a starting material for various derivatives
Uniqueness
3-Methyl-2-vinylbenzaldehyde is unique due to the presence of both a methyl and a vinyl group on the benzene ring. This combination imparts distinct chemical properties, making it a versatile compound for various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C10H10O |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-ethenyl-3-methylbenzaldehyde |
InChI |
InChI=1S/C10H10O/c1-3-10-8(2)5-4-6-9(10)7-11/h3-7H,1H2,2H3 |
Clave InChI |
CDLNOHURESYUHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine](/img/structure/B12963085.png)
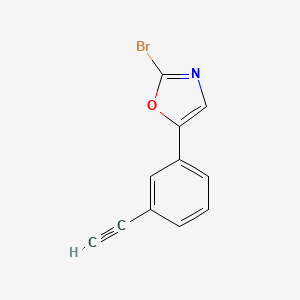

![Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B12963096.png)
![4,8,12-Triphenyl-8,12-dihydro-4H-4,8,12-triaza-3a2-boradibenzo[cd,mn]pyrene](/img/structure/B12963102.png)


